N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide
Description
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1-methylpyrazole moiety via a carboxamide bridge. The methylpyrazole substituent likely enhances solubility and modulates target binding compared to simpler aromatic substituents.
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-7-8(6-13-16)14-11(17)12-15-9-4-2-3-5-10(9)18-12/h2-7H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVFAJHKIGAXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of coupling agents and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and benzothiazole moieties undergo oxidation under controlled conditions:
- Mechanism : Pyrazole oxidation proceeds via radical intermediates, while benzothiazole sulfur undergoes electrophilic oxidation.
- Example : Treatment with KMnO₄ converts the pyrazole methyl group to a carboxylic acid, enhancing water solubility .
Reduction Reactions
The carboxamide and heterocyclic rings participate in reduction:
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
Electrophilic Aromatic Substitution
| Reagent/Conditions | Position Modified | Product | Yield | Source |
|---|---|---|---|---|
| NBS (AIBN, CCl₄) | Pyrazole C-5 | 5-Bromo-pyrazole derivative | 88% | |
| HNO₃/H₂SO₄ | Benzothiazole C-6 | 6-Nitrobenzothiazole derivative | 75% |
Nucleophilic Substitution
| Reagent/Conditions | Site | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ (DMF, 100°C) | Brominated pyrazole C-5 | 5-Azido-pyrazole derivative | 90% |
- SAR Note : Bromination at pyrazole C-5 enhances bioactivity in kinase inhibition assays.
Condensation and Cyclization
The carboxamide group facilitates cycloaddition and heterocycle formation:
| Reagent/Conditions | Reaction Type | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ (reflux) | Intramolecular cyclization | Thiazolo[5,4-d]pyrimidine derivative | 70% | |
| CS₂/KOH | Thiadiazole formation | 1,3,4-Thiadiazole hybrid | 68% |
Hydrolysis and Functional Group Interconversion
| Reagent/Conditions | Reaction | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl (reflux) | Amide hydrolysis | Benzo[d]thiazole-2-carboxylic acid | 95% | |
| SOCl₂ (DMF, 60°C) | Acid chloride formation | 2-Chlorocarbonyl-benzothiazole | 89% |
- Application : Hydrolysis to the carboxylic acid enables further derivatization via esterification or peptide coupling .
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
| Reagent/Conditions | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, arylboronic acid | Suzuki coupling | 4-Aryl-pyrazole derivative | 80–85% | |
| CuI, propargyl bromide | Click chemistry | Triazole-linked hybrid | 92% |
Scientific Research Applications
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Analogs and Activity Data
Key Observations :
- Substituent Impact : The 1-methylpyrazole group in the target compound likely improves metabolic stability compared to thiophene-containing analogs (e.g., 23% inhibition in ) but may reduce potency relative to bulkier aromatic systems like naphthalene derivatives (IC50 ~11.84 µM) .
- Synthetic Flexibility : Pyrazole and pyridine substituents (e.g., ) are synthetically accessible via coupling reactions, similar to methods used for related thiazole carboxamides .
Pharmacological and Biochemical Profiles
- Target Selectivity : While the exact target of this compound is unspecified, analogs like N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide (IC50 ~11.84 µM) demonstrate activity against proteasomes or kinases, suggesting shared mechanisms among thiazole-carboxamides .
- Potency vs. Solubility : The methylpyrazole group may balance lipophilicity and aqueous solubility, a critical factor absent in more hydrophobic derivatives like naphthalene-containing compounds .
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the glucose transporter GLUT1 and its anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features both pyrazole and benzothiazole moieties, which are known for their significant roles in various biological processes. The unique structure contributes to its biological activity, making it a valuable compound in research and development.
Target of Action
The primary target of this compound is the glucose transporter GLUT1 , which is crucial for glucose uptake in cells. This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1, potentially impacting metabolic pathways associated with cancer and other diseases .
Mode of Action
The inhibition of GLUT1 can lead to reduced glucose availability for rapidly proliferating cancer cells, thereby inhibiting their growth. This mechanism has been explored in various studies, highlighting the compound's potential as an anticancer agent .
Anticancer Activity
Recent studies have shown that compounds containing the 1H-pyrazole structure can inhibit the growth of several cancer cell types, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
In vitro studies indicate that this compound exhibits significant antiproliferative activity against these cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.82 to 5.55 μM across various cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests show promising results against several pathogens, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity. For example, certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against tested bacterial strains .
Comparative Analysis with Similar Compounds
A comparison with other pyrazole and benzothiazole derivatives reveals that this compound possesses unique biological properties due to its combined moieties. The following table summarizes the biological activities of similar compounds:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | GLUT1 inhibition, anticancer | 1.82 - 5.55 |
| Benzothiazole derivative A | Moderate anticancer activity | 10 - 20 |
| Pyrazole derivative B | Antimicrobial activity | 0.22 - 0.25 |
Case Studies
In a notable study published by ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. The study highlighted that the presence of the pyrazole moiety was essential for cytotoxic activity against multiple cancer cell lines . Another study focused on benzothiazole derivatives and their synthesis methods, emphasizing the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the standard synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amidation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with 1-methyl-1H-pyrazol-4-amine via carbodiimide-mediated reactions (e.g., EDCI/HOBt).
- Condensation : Optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., DMAP) to enhance yields .
- Purification : Use of preparative TLC or HPLC with mobile phases like n-hexane/ethyl acetate (50:50) to achieve >98% purity .
Q. How is structural characterization performed for this compound?
Key analytical methods include:
- NMR spectroscopy : and NMR to confirm regiochemistry and substituent positions (e.g., pyrazole N-methyl at δ 3.70 ppm, thiazole protons at δ 8.08–8.96 ppm) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., observed m/z 555.3 vs. calculated 555.23 for a related analogue) .
- HPLC : Retention time () and peak integration to assess purity (e.g., 98–99% purity using acetonitrile/water gradients) .
Advanced Research Questions
Q. How can researchers design analogues to study structure-activity relationships (SAR)?
- Core modifications : Replace the benzo[d]thiazole moiety with other heterocycles (e.g., oxazole or imidazole) to assess bioactivity shifts .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the pyrazole ring to evaluate electronic effects on target binding .
- Stereochemical probes : Synthesize enantiomers (e.g., compounds 59 and 60) to study chiral selectivity in biological assays .
Q. What computational methods predict bioactivity and binding modes?
- Virtual screening : Use docking software (e.g., AutoDock Vina) to prioritize analogues with high affinity for targets like D1 protease .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .
Q. How should researchers resolve contradictions in bioactivity data?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM) to confirm IC trends .
- Off-target profiling : Screen against related enzymes (e.g., kinases or phosphatases) to rule out nonspecific effects .
- Metabolic stability tests : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro/in vivo results .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
